Cas no 32092-18-5 (ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate)
ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxylicacid, 4-oxo-, ethyl ester
- Ethyl 4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylate
- ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
- 3-Carbethoxy-4-oxo-homopyrimidazol
- 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-carbonsaeure-aethylester
- 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
- ethyl 4-oxo-4H-pyrido<1,2-a>pyrimidine-3-carboxylate
- 4H-Pyrido[1, 4-oxo-, ethyl ester
- HMS1787A12
- NSC-518312
- A875713
- 32092-18-5
- 3-Carboethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Z56769173
- AG-349/15373098
- 4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER
- NSC518312
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, ethyl ester
- Q63409538
- CS-0037936
- MFCD02102304
- AKOS000266102
- 11M-514S
- Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate #
- Ethyl4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- LURYFDMBWJWDQH-UHFFFAOYSA-N
- Oprea1_161517
- SCHEMBL11643359
- DTXSID50325790
- ALBB-019882
- STL176290
-
- MDL: MFCD02102304
- Inchi: 1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3
- InChI Key: LURYFDMBWJWDQH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C=CC=CN2C1=O)=O
Computed Properties
- Exact Mass: 218.06900
- Monoisotopic Mass: 218.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 59A^2
Experimental Properties
- Density: 1.29
- Boiling Point: 354.7°C at 760 mmHg
- Flash Point: 168.3°C
- Refractive Index: 1.605
- PSA: 60.67000
- LogP: 0.87120
ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 211034-1g |
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32092-18-5 | 95% | 1g |
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| TRC | E925418-100mg |
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
32092-18-5 | 100mg |
$64.00 | 2023-05-18 | ||
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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
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| Apollo Scientific | OR32219-1g |
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32092-18-5 | 95% | 250mg |
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ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate Suppliers
ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Introduction to Ethyl 4-Oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 32092-18-5)
Ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 32092-18-5) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrido[1,2-a]pyrimidine scaffold, has been the subject of numerous studies due to its potential therapeutic applications and structural versatility. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is defined by its pyrido[1,2-a]pyrimidine core, which is a heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring. The presence of the 4-oxo group and the ethyl ester at the 3-position adds to its complexity and functional diversity. This structure is not only important for understanding its chemical behavior but also for predicting its biological activity and potential pharmaceutical applications.
One of the key aspects of ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is its synthesis. Various synthetic routes have been developed to access this compound, each with its own advantages and limitations. One common method involves the condensation of an appropriate pyridine derivative with a pyrimidine precursor, followed by esterification to introduce the ethyl group. Recent advancements in green chemistry have led to more environmentally friendly and efficient synthetic protocols, which are crucial for large-scale production and industrial applications.
In terms of biological activity, ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, research has indicated that this compound may have antiproliferative effects on cancer cells, making it a candidate for further investigation in oncology.
The pharmacological profile of ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is another area of active research. Preclinical studies have evaluated its bioavailability, metabolism, and toxicity profiles to assess its suitability as a drug candidate. These studies have provided valuable insights into the compound's behavior in biological systems and have highlighted areas for optimization to enhance its therapeutic potential.
Recent advancements in computational chemistry have also contributed to our understanding of ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate. Molecular modeling and docking studies have helped predict its binding interactions with target proteins and enzymes. These computational tools are essential for rational drug design and can guide the development of more potent and selective derivatives.
In conclusion, ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 32092-18-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and promising pharmacological profile make it an attractive candidate for further investigation. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the development of novel therapeutic agents.
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